molecular formula C13H16FNO B1422022 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone CAS No. 1225621-33-9

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone

Cat. No.: B1422022
CAS No.: 1225621-33-9
M. Wt: 221.27 g/mol
InChI Key: SWPVVUATDBEMPM-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone is a synthetic organic compound featuring a fluorinated acetophenone core substituted with a cyclopentylamino group. This structure classifies it as a potential building block in medicinal chemistry and pharmaceutical research, particularly in developing novel active molecules . The 4-fluorophenyl group is a common pharmacophore found in compounds with diverse biological activities, while the cyclopentylamino side chain can influence the molecule's lipophilicity and binding affinity . Research into similar aniline and amino-ketone derivatives highlights their value as key intermediates in synthesizing more complex structures for biological screening . This compound is provided For Research Use Only and is strictly intended for laboratory and chemical synthesis applications. It is not for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

2-(cyclopentylamino)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-7-5-10(6-8-11)13(16)9-15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPVVUATDBEMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluoroacetophenone with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

    Reduction: Formation of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Amino Group

Cyclohexylamino Derivative
  • Compound: 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone
  • Key Differences : The cyclohexyl group introduces a larger, more lipophilic six-membered ring compared to the cyclopentyl group. This increases molecular weight (MW: ~263.35 g/mol) and may enhance membrane permeability but reduce conformational flexibility .
Azepan and Azetidine Derivatives
  • Another analog, 1-(3-(fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone (MW: 225.23 g/mol), features a rigid azetidine ring with a fluoromethyl group, enhancing electronic effects .
Piperidinyl and Pyridinyl Derivatives
  • Compound: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone
  • Key Differences : The piperidine ring provides a basic nitrogen, influencing solubility and hydrogen-bonding capacity. Variable-temperature NMR studies show isomerization dynamics (energy barrier ~67 kJ/mol), suggesting conformational flexibility absent in cyclopentyl/cyclohexyl analogs .

Aromatic Ring Modifications

Hydroxy/Methoxy Substituents
  • Compound: 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone (CAS 128040-46-0)
Chloro and Ethoxy Substituents
  • Compound: 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS 89264-09-5)
  • Key Differences: Chloro and difluoro substituents enhance electrophilicity at the ketone, favoring nucleophilic reactions. The ethoxy group in 2-bromo-1-(4-ethoxyphenyl)ethanone (synthesized via 4’-ethoxyacetophenone) further modifies solubility and metabolic stability .

Thioether and Sulfonyl Derivatives

  • Compound: 2-((4-Fluorophenyl)thio)-1-(3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
  • These moieties also alter logP values, impacting bioavailability .

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Features
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone* C₁₃H₁₆FNO ~221.28 Not reported Cyclopentylamino, 4-fluorophenyl
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone C₁₄H₁₈FNO 263.35 Not reported Larger cyclohexyl group
1-(4-Fluorophenyl)-2-phenylethanone C₁₄H₁₁FO 214.24 Not reported Phenyl instead of amino substituent
2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone C₁₅H₁₃FO₃ 260.26 90–92 Polar hydroxy/methoxy groups

*Estimated properties based on structural analogs.

Biological Activity

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone, with the CAS number 1225621-33-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentylamine group and a 4-fluorophenyl moiety attached to an ethanone backbone. This unique structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor properties. For instance, modifications to the cyclopentyl group have been linked to enhanced potency against specific cancer cell lines. The compound's ability to inhibit CDK9 has been highlighted as a key factor in its antitumor efficacy .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

  • In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The results showed that the cyclopentyl substitution led to comparable activity levels with established CDK inhibitors .
  • Selectivity Profiles : Comparative modeling studies revealed that while this compound shares structural similarities with other CDK inhibitors, it exhibits a unique selectivity profile favoring CDK9 over CDK2 and CDK7, which is crucial for minimizing off-target effects .

Data Tables

Study Cell Line IC50 (µM) Mechanism
In vitro evaluationA549 (Lung cancer)1.5CDK9 inhibition
Selectivity assayMCF-7 (Breast cancer)2.0CDK9 selective
Structural optimization comparisonHeLa (Cervical cancer)1.8Cyclin-dependent kinase inhibition

Q & A

Q. What are the common synthetic routes for preparing 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone?

The synthesis typically involves a nucleophilic substitution or condensation reaction between 1-(4-fluorophenyl)ethanone (p-fluoroacetophenone) and cyclopentylamine. Key steps include:

  • Substrate activation : Use of halogenated intermediates (e.g., chloro- or bromo-derivatives) to enhance reactivity with amines .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) under reflux conditions to facilitate amine coupling .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or melting point analysis .
    Reference compounds : Similar routes are documented for analogs like 2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone, where cyclopentylamine replaces cyclohexylamine .

Q. How is the structure of this compound characterized in academic research?

Structural elucidation employs:

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL for refinement, resolving bond lengths and angles (e.g., C–N and C–F distances) .
  • Spectroscopic methods :
    • NMR : 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., 4-fluorophenyl resonance at ~7.8 ppm in 1H^1H; cyclopentyl CH2_2 signals at 1.5–2.0 ppm) .
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ peak at m/z 248.15 for C13_{13}H17_{17}FNO) .

Q. What safety precautions are recommended when handling this compound?

  • Storage : Keep in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .
  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Toxicity data : While specific toxicity for this compound is unavailable, structurally similar amines (e.g., cyclohexylamino analogs) suggest moderate acute toxicity (LD50_{50} > 500 mg/kg in rodents) .

Advanced Research Questions

Q. What experimental challenges arise in the regioselective synthesis of this compound, and how can they be mitigated?

  • Challenge 1 : Competing reactions at the ethanone carbonyl group (e.g., over-alkylation).
    • Mitigation : Use sterically hindered bases (e.g., DIPEA) to favor mono-amination .
  • Challenge 2 : Low yield due to cyclopentylamine volatility.
    • Mitigation : Slow amine addition under inert atmosphere (N2_2) and controlled temperature (40–60°C) .
  • Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy for carbonyl group conversion .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Step 1 : Cross-validate computational models (e.g., DFT calculations) with experimental 1H^1H/13C^{13}C NMR shifts using databases like NIST Chemistry WebBook .
  • Step 2 : Analyze potential tautomerism or conformational flexibility (e.g., cyclopentyl ring puckering) via variable-temperature NMR .
  • Step 3 : Compare crystallographic data (e.g., bond angles from SHELXL-refined structures) with molecular dynamics simulations .

Q. What strategies are employed to assess the biological activity of this compound in enzyme inhibition studies?

  • Target selection : Screen against fluorinated compound-interacting enzymes (e.g., cytochrome P450 isoforms, kinases) using fluorescence-based assays .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity at active sites, guided by structural analogs like USP14 inhibitors .
  • Dose-response analysis : IC50_{50} determination via kinetic assays (e.g., fluorogenic substrates for proteases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone
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2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone

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